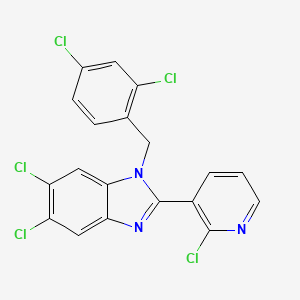

Fmoc-Phe(4-N=NPh)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Phe(4-N=NPh)-OH, also known as (S, E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phenyldiazenyl)phenyl)propanoic acid, is a chemical compound with a molecular weight of 491.55 . It is commonly used in the field of chemistry .

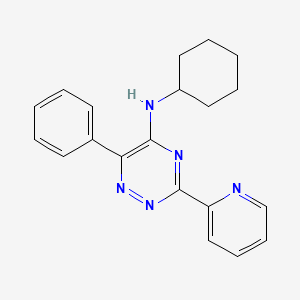

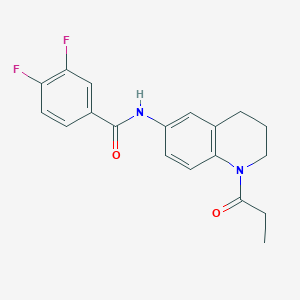

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to an amino acid backbone . This structure is likely to influence its chemical properties and reactivity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study has shown that supramolecular structures can be produced by in situ enzymatic condensation of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 491.55 . More specific properties such as melting point, solubility, and stability are not available in the current literature.Applications De Recherche Scientifique

Hydrogel Formation and Characterization

Fmoc-Phe(4-N=NPh)-OH, as part of the broader category of Fmoc-protected amino acids, has been extensively studied for its potential in forming hydrogels. Hydrogels are three-dimensional, water-soluble polymer networks that can absorb and retain significant amounts of water. Research has demonstrated that Fmoc-protected amino acids like Fmoc-Phe-OH can form efficient, stable, and transparent hydrogels. These hydrogels have been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters, showcasing their potential in biomedical imaging and sensing applications. The hydrogel's three-dimensional structure aids in stabilizing newly formed silver nanoclusters within its matrix, with the clusters exhibiting interesting fluorescent properties (Roy & Banerjee, 2011).

Self-Assembly and Hydrogelation of Fluorinated Derivatives

The modification of Fmoc-Phe derivatives, including fluorination, significantly affects their self-assembly and hydrogelation behavior. Studies on fluorinated derivatives, such as pentafluorophenylalanine, have shown that these compounds spontaneously self-assemble into fibrils forming a hydrogel network upon dissolution in water. This process highlights the critical role of side chain functionalization in dictating the physical properties of the resulting hydrogels, which can be tuned for specific applications in drug delivery systems and tissue engineering (Ryan et al., 2011).

Hybrid Hydrogel Materials

Further research has integrated functionalized single-walled carbon nanotubes (f-SWCNT) into Fmoc-Phe-OH based hydrogels, creating hybrid hydrogels with enhanced mechanical and electrical properties. These hybrid hydrogels exhibit increased thermal stability and electrical conductivity, suggesting their potential use in electronic and biomedical applications. The inclusion of f-SWCNTs significantly augments the hydrogel's storage modulus, highlighting the effectiveness of Fmoc-protected amino acid hydrogels as matrices for nanomaterials (Roy & Banerjee, 2012).

Nanotube Formation and Structural Modification

Additionally, cation-modified Fmoc-Phe derivatives have been developed to form hydrogel networks and novel sheet-based nanotube structures without the need for organic cosolvents or pH adjustment. These modifications allow for spontaneous self-assembly and hydrogelation across a broad range of pH values, providing a unique approach to creating hydrogels with potential for drug delivery and tissue engineering applications (Rajbhandary et al., 2017).

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O4/c34-29(35)28(18-20-14-16-22(17-15-20)33-32-21-8-2-1-3-9-21)31-30(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,36)(H,34,35)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPZDFDQHVDWMQ-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)

![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)